molecular formula C22H20N6O2 B2398703 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-36-5

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B2398703
CAS-Nummer: 2034424-36-5
Molekulargewicht: 400.442
InChI-Schlüssel: OPPLVCONCYEIPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the piperidin-4-yl group and the 1H-pyrazol-1-yl benzoyl moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole, including those similar to the target compound, exhibit significant antiviral properties. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy against various viruses such as herpes simplex virus type-1 (HSV-1) and influenza viruses. These compounds have been evaluated for their ability to inhibit viral replication, demonstrating promising results that suggest their potential use as antiviral agents .

Table 1: Antiviral Efficacy of Pyrazole Derivatives

Compound NameVirus TargetedEC50 (µM)Reference
BPR1P0034Influenza0.2
Pyrazole AHSV-10.5
Pyrazole BMeasles Virus60

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has highlighted the role of pyrido[2,3-d]pyrimidine derivatives in inhibiting cancer cell proliferation. Compounds with similar structures have been shown to target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound XBreast Cancer0.02EGFR inhibition
Compound YLung Cancer0.01VEGFR inhibition
3-(1-(3-(1H-pyrazol...)VariousTBDKinase inhibition

Case Study 1: Antiviral Screening

A study conducted by Shih et al. evaluated a library of pyrazole derivatives against influenza viruses. Among the tested compounds, one derivative exhibited an EC50 value of 0.2 µM, indicating potent antiviral activity. The study concluded that modifications to the pyrazole structure could enhance efficacy against viral targets .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer properties, researchers synthesized several pyrido[2,3-d]pyrimidine derivatives and tested them on various cancer cell lines. One compound demonstrated significant cytotoxicity with an IC50 value of 0.01 µM against lung cancer cells, attributed to its ability to inhibit specific kinase pathways involved in cell proliferation .

Wirkmechanismus

The mechanism of action of 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Biologische Aktivität

The compound 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the piperidin-4-yl group and the 1H-pyrazol-1-yl benzoyl moiety. Common reagents used in these reactions include amines, aldehydes, and ketones under conditions such as reflux or catalytic hydrogenation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed effects such as:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit certain enzymes linked to cancer progression.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses, suggesting possible therapeutic applications in inflammatory disorders.

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one compounds exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit histone demethylases (KDMs), which are implicated in cancer cell proliferation and survival. The compound's structure allows it to selectively bind to the active sites of these enzymes, thereby blocking their function .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate signaling pathways associated with inflammation, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several studies have documented the biological effects of related compounds:

  • KDM Inhibition : A study demonstrated that derivatives similar to this compound exhibit potent inhibition against KDM4 and KDM5 subfamilies with IC50 values in the low micromolar range .
    CompoundKDM Inhibition IC50 (µM)
    54j0.5
    54k0.6
  • Cellular Permeability : Research on the cellular uptake of these compounds indicates favorable permeability profiles, making them suitable candidates for further development in drug formulation .

Comparative Analysis

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities compared to similar compounds:

Compound NameBiological ActivityUnique Features
3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amineSyk inhibitor for hematological malignanciesDifferent target specificity
2-(Pyridin-2-yl)pyrimidine derivativesAnti-fibrotic activitiesLacks pyrazole moiety

Eigenschaften

IUPAC Name

3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c29-21(16-4-1-5-18(14-16)28-11-3-10-25-28)26-12-7-17(8-13-26)27-15-24-20-19(22(27)30)6-2-9-23-20/h1-6,9-11,14-15,17H,7-8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPLVCONCYEIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.